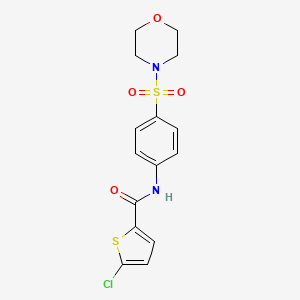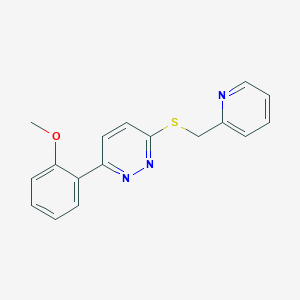
5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a thiophene-based compound that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects and has been studied extensively for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways. The compound has been found to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain signaling pathways such as NF-κB and MAPK, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
The compound 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. The compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, it has been found to have neuroprotective effects and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. The compound has also been found to have low toxicity and can be used in various in vitro and in vivo studies. However, the compound has certain limitations, such as its poor solubility in aqueous solutions and its limited bioavailability.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new derivatives of the compound with improved pharmacological properties. In addition, further studies are needed to understand the mechanism of action of the compound and its potential use as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide can be achieved using various methods. One of the most common methods involves the reaction of 5-chloro-2-thiophenecarboxylic acid with N-(4-aminophenyl)morpholine and sulfonyl chloride. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
The compound 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and anti-tumor properties. The compound has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, rheumatoid arthritis, and multiple sclerosis.
Propiedades
IUPAC Name |
5-chloro-N-(4-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-14-6-5-13(23-14)15(19)17-11-1-3-12(4-2-11)24(20,21)18-7-9-22-10-8-18/h1-6H,7-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLXRBOTBJTVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone](/img/structure/B2664452.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide](/img/structure/B2664456.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2664459.png)
![(5-Chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2664460.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2664462.png)
![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2664463.png)
![N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2664464.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2664465.png)

![3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic Acid](/img/structure/B2664468.png)
![4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2664469.png)
![2-bromo-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2664473.png)
